(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride
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Overview
Description
(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-hydroxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its molecular interactions and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopiperidin-1-yl)(2-chloro-5-fluorophenyl)methanone hydrochloride
- (4-Aminopiperidin-1-yl)(cyclohexyl)methanone hydrochloride
Uniqueness
(4-Aminopiperidin-1-yl)(2-hydroxyphenyl)methanone hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group on the phenyl ring.
Properties
Molecular Formula |
C12H17ClN2O2 |
---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-hydroxyphenyl)methanone;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15;/h1-4,9,15H,5-8,13H2;1H |
InChI Key |
NKDLFBAIDUCTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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